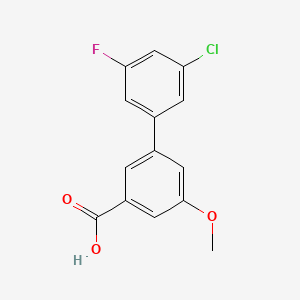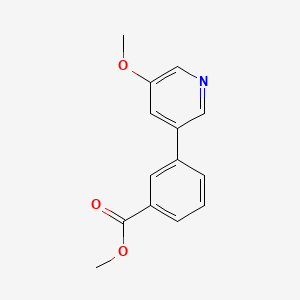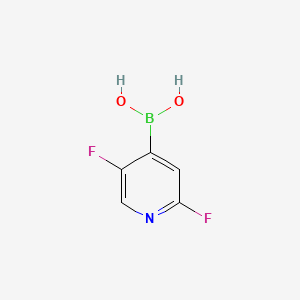
(2,5-Difluoropyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2,5-Difluoropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BF2NO2 . It has a molecular weight of 158.9 and is typically stored in a freezer under -20°C .
Synthesis Analysis
The synthesis of “(2,5-Difluoropyridin-4-yl)boronic acid” involves several steps. One method involves the use of diisopropylamine in anhydrous tetrahydrofuran under argon at -20 C. This is followed by the addition of ft-butyllithium to form LDA, which is then cooled to -78 C. A solution of 2,5-difluoropyridine is added and the mixture is stirred at -78 C for 4 hours. A solution of triisopropyl borate is added dropwise, and the reaction mixture is warmed to room temperature and stirred for an additional hour .Molecular Structure Analysis
The InChI code for “(2,5-Difluoropyridin-4-yl)boronic acid” is 1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
“(2,5-Difluoropyridin-4-yl)boronic acid” is often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in the formation of carbon-carbon bonds. The reaction involves the use of a palladium catalyst and a boron reagent, such as “(2,5-Difluoropyridin-4-yl)boronic acid”.Physical And Chemical Properties Analysis
“(2,5-Difluoropyridin-4-yl)boronic acid” is a solid at room temperature . The compound is sealed in dry conditions and stored in a freezer under -20°C .Applications De Recherche Scientifique
Sensing Applications
(2,5-Difluoropyridin-4-yl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems.
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. It can be conjugated to various biomolecules, enabling the tracking and identification of these molecules in complex biological systems .
Protein Manipulation and Modification
Researchers employ (2,5-Difluoropyridin-4-yl)boronic acid for protein manipulation and modification. This includes altering protein structures, which can be pivotal in understanding protein function and in the development of new therapeutic strategies .
Separation Technologies
In separation technologies, this boronic acid derivative is used to create materials that can selectively bind and separate specific molecules, particularly in the context of carbohydrate chemistry and glycobiology .
Development of Therapeutics
The interaction with diols positions (2,5-Difluoropyridin-4-yl)boronic acid as a potential candidate for the development of therapeutics. It can be used to interfere with signaling pathways or as an enzyme inhibitor .
Electrophoresis of Glycated Molecules
This compound is also used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which is important in diabetes research .
Microparticle Construction
(2,5-Difluoropyridin-4-yl)boronic acid: serves as a building block in the construction of microparticles for analytical methods. These microparticles can be designed to have specific interactions with target molecules .
Polymers for Controlled Release
Finally, it is used in the creation of polymers for the controlled release of drugs like insulin. This application is particularly significant in the management of chronic diseases such as diabetes .
Mécanisme D'action
Target of Action
The primary target of (2,5-Difluoropyridin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a high gi absorption . Its Log Kp value suggests low skin permeation .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound is stable and readily prepared, making it environmentally benign . It is stored in a dry environment, preferably in a freezer under -20°C . These conditions help maintain the compound’s stability and efficacy.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Orientations Futures
As a boronic acid, “(2,5-Difluoropyridin-4-yl)boronic acid” has potential applications in various fields, including medicinal chemistry and materials science. Its use in Suzuki–Miyaura coupling reactions makes it particularly valuable in the synthesis of complex organic compounds .
Relevant Papers For more detailed information, you may refer to the MSDS and other related peer-reviewed papers provided by Ambeed, Inc and Sigma-Aldrich . These documents contain additional data and experimental details about “(2,5-Difluoropyridin-4-yl)boronic acid”.
Propriétés
IUPAC Name |
(2,5-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGAJDUGLGADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704624 | |
| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-4-yl)boronic acid | |
CAS RN |
1263375-23-0 | |
| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

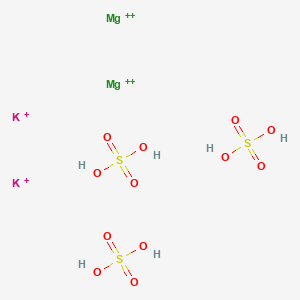
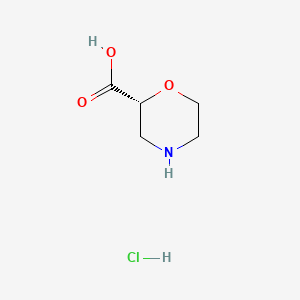
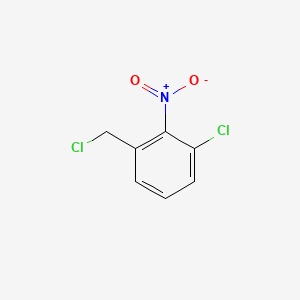
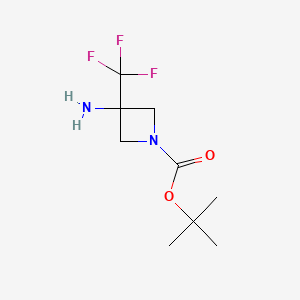
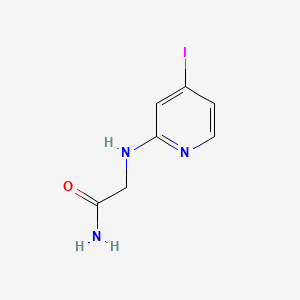
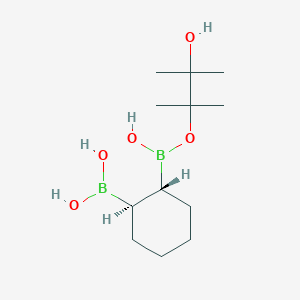
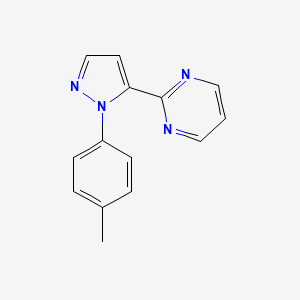
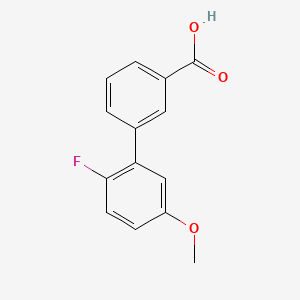
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)
